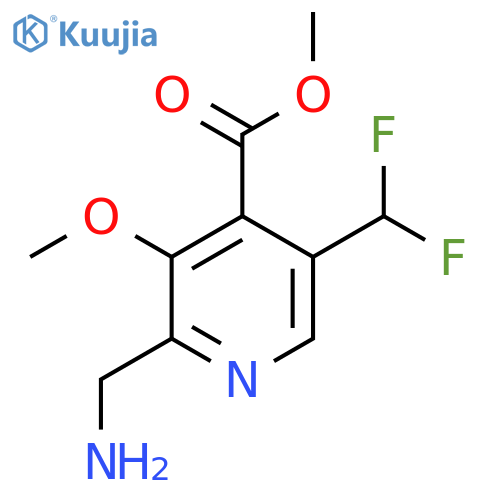

Cas no 1361914-64-8 (Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylate)

Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylate

-

- インチ: 1S/C10H12F2N2O3/c1-16-8-6(3-13)14-4-5(9(11)12)7(8)10(15)17-2/h4,9H,3,13H2,1-2H3

- InChIKey: RQYJEFUBTHAGRS-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CN=C(CN)C(=C1C(=O)OC)OC)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 266

- トポロジー分子極性表面積: 74.4

- 疎水性パラメータ計算基準値(XlogP): 0.2

Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022001416-1g |

Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylate |

1361914-64-8 | 97% | 1g |

$1,612.80 | 2022-03-01 | |

| Alichem | A022001416-500mg |

Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylate |

1361914-64-8 | 97% | 500mg |

$970.20 | 2022-03-01 |

Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylate 関連文献

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylateに関する追加情報

Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylate (CAS No. 1361914-64-8): A Comprehensive Overview

Methyl 2-(aminomethyl)-5-()-3-methoxypyridine-4-carboxylate, identified by its CAS number 1361914-64-8, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the pyridine family, a heterocyclic aromatic organic compound characterized by a six-membered ring containing one nitrogen atom. The presence of multiple functional groups, including an aminomethyl side chain, a substituent, and a moiety, makes this molecule a versatile intermediate in the synthesis of various bioactive molecules.

The aminomethyl group in Methyl 2-(aminomethyl)-5-()-3-methoxypyridine-4-carboxylate introduces a nucleophilic site that can participate in various chemical reactions, such as condensation, coupling, and polymerization. This feature makes it a valuable building block for the construction of more complex molecular architectures. Additionally, the group is known for its ability to enhance metabolic stability and binding affinity in drug candidates. Its incorporation into pharmaceutical molecules often leads to improved pharmacokinetic properties.

The moiety contributes to the overall solubility and bioavailability of the compound. Pyridine derivatives are widely recognized for their role in medicinal chemistry due to their diverse biological activities. The carboxylate group not only provides a site for further functionalization but also influences the compound's interaction with biological targets. These characteristics make Methyl 2-(aminomethyl)-5-()-3-methoxypyridine-4-carboxylate a promising candidate for further exploration in drug discovery and development.

In recent years, there has been growing interest in the development of novel pyridine-based compounds for their potential therapeutic applications. The structural features of Methyl 2-(aminomethyl)-5-()-3-methoxypyridine-4-carboxylate, particularly the combination of an aminomethyl strong>, a < strong difluoromethyl strong>, and a < strong methoxypyridine-4-carboxylate strong>, have been investigated in various preclinical studies. These studies have highlighted its potential as an intermediate in the synthesis of small-molecule inhibitors targeting key enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration.

The synthesis of Methyl 2-(< strong >aminomethyl strong >)-5-(< strong difluoromethyl strong >)-3-< strong methoxypyridine-4-carboxylate strong >) involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the pyridine core through functional group transformations. Subsequent introduction of the < strong >aminomethyl strong > group followed by protection-deprotection strategies allows for selective modifications at other positions on the ring. The final step involves the incorporation of the < strong difluoromethyl strong > group and the formation of the carboxylate ester.

The use of advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, has significantly improved the efficiency and scalability of these synthetic routes. These methods not only enhance yield but also minimize unwanted side reactions, ensuring that the final product meets stringent quality standards. The ability to produce Methyl 2-(< strong >aminomethyl strong >)-5-(< strong difluoromethyl strong >)-3-< strong methoxypyridine-4-carboxylate strong >) in high purity makes it an attractive intermediate for further pharmaceutical applications.

Evaluation of Methyl 2-(< strong >aminomethyl strong >)-5-(< strong difluoromethyl strong >)-3-< strong methoxypyridine-4-carboxylate stron g)'s biological activity has revealed promising results in several preclinical models. Its interaction with biological targets such as kinases and transcription factors has been studied extensively. The presence of multiple functional groups allows for fine-tuning of binding properties, making it possible to develop highly specific inhibitors with minimal off-target effects.

The potential therapeutic applications of this compound are vast. In oncology research, Methyl 2-(< stringt aminomethy l stringt amine )]-5-(difluor om ethy l )]-3-methoxy p y rid ine -4-ca rboxy la te has shown promise as a lead compound for developing novel anticancer agents. Its ability to inhibit key enzymes involved in tumor growth and progression makes it a valuable candidate for further clinical investigation.

In addition to oncology, this compound has also been explored for its potential in treating inflammatory diseases and neurodegenerative disorders. The anti-inflammatory properties attributed to its structural features have prompted researchers to investigate its efficacy in models of chronic inflammation. Furthermore, preliminary studies suggest that it may have neuroprotective effects, making it a candidate for developing treatments against conditions such as Alzheimer's disease and Parkinson's disease.

The growing body of evidence supporting the therapeutic potential of Methyl 2-(amino methyl )]-5(dif luoro methyl )]-3-meth oxy p y rid ine -4-ca r box y la te has spurred interest among pharmaceutical companies looking to develop new drugs based on pyridine derivatives. Collaborative efforts between academic researchers and industry scientists are underway to translate these findings into clinical trials and eventually bring new treatments to patients suffering from various diseases.

The development of novel synthetic methodologies is crucial for optimizing production processes and reducing costs associated with drug development. Recent advancements in green chemistry have led to more sustainable synthetic routes that minimize waste generation while maintaining high yields. These innovations are essential for ensuring that compounds like Methyl 2( (amino methyl )]-5(dif luoro methyl )]-3-meth oxy p y rid ine -4-ca r box y la te can be produced efficiently without compromising environmental standards.

< p As research continues ,the full potential o fM eth yl 2((amino m eth yl))-5((dif luoro m eth yl))-3(m eth oxy p y rid ine -4-ca r box y la te) is expected t o be further uncovered . Its unique structural features make it a versatile tool f or dr ug discove ry ,offering hope f or n ew treatm ents against diverse diseases . With ongoing studies aimed at elucidating its mechanis ms o f action ,this compoun d holds prom ise t o revolutionize m edicinal chemis try an d improve patient outcomes worldwide .1361914-64-8 (Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylate) 関連製品

- 1171459-23-6(N-4-(carbamoylmethyl)-1,3-thiazol-2-yl-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide)

- 81426-17-7((+) 8-hydroxypinoresinol)

- 2138016-02-9(2-Azabicyclo[2.2.1]heptane-2-propanoic acid, α,α-difluoro-)

- 1554288-97-9(1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile)

- 1771-18-2(2-Methoxy Phenothiazine)

- 1805232-59-0(3-Chloromethyl-4-cyano-2-methylbenzenesulfonyl chloride)

- 2228412-68-6(5-1-(1-aminoethyl)cyclopropyl-N,N-dimethyl-1,3-thiazol-2-amine)

- 1219925-75-3(6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole)

- 2344685-10-3(Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate)

- 173601-36-0(2-(2,4,6-trimethylphenyl)ethanimidamide)